2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Description
This compound features a tetrahydrocinnolin-3-one core fused to a piperidine ring via a methyl linker. The cinnolinone scaffold is a bicyclic aromatic system known for its versatility in drug design, particularly in kinase inhibition and central nervous system (CNS) targeting.
Properties
IUPAC Name |
2-[[1-(4-phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c31-26-18-24-8-4-5-9-25(24)28-30(26)19-20-14-16-29(17-15-20)27(32)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-3,6-7,10-13,18,20H,4-5,8-9,14-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWCNOBSWOMCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Phenylbenzoyl Group: The phenylbenzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Cinnoline Ring: The cinnoline ring is formed through a cyclization reaction involving a suitable precursor such as a hydrazine derivative.
Final Coupling Reaction: The final step involves coupling the piperidine and cinnoline intermediates through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or cinnoline rings using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Scientific Research Applications
2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table highlights key structural and molecular differences between the target compound and related molecules from the evidence:
Structural and Functional Insights
Thienoazepinone (Analog 3) and indole (Analog 4) cores introduce distinct electronic profiles, affecting solubility and target selectivity.
Substituent Effects :
- The 4-phenylbenzoyl group (target) vs. 4-chlorophenyl (Analog 1) or 4-fluorobenzoyl (Analog 3) substituents highlights trade-offs between lipophilicity (target) and metabolic stability (fluorine in Analog 3).
- Methylsulfanyl-pyridine (Analog 5) introduces a polarizable sulfur atom, which may enhance aqueous solubility compared to the target’s biphenyl group.
Biological Implications :
- Analog 1’s 4-chlorophenyl group is associated with antimicrobial activity in related compounds, while Analog 4’s indole-piperidine scaffold demonstrates synergism with antibiotics. These suggest the target compound could be optimized for similar applications.
- The absence of a charged group in the target may limit solubility compared to Analog 5’s carboxamide linker.
Biological Activity
The compound 2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one is a synthetic derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a tetrahydrocinnolinone moiety. The presence of the 4-phenylbenzoyl group suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Anticancer Activity
Recent studies have indicated that similar compounds with piperidine and cinnolinone structures exhibit significant anticancer properties. For instance, derivatives with these frameworks have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Preliminary evaluations suggest that the compound may possess antimicrobial properties. Compounds structurally related to it have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, studies highlighted moderate to strong antibacterial effects against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Similar derivatives have been reported to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of related compounds. For example, certain derivatives have been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases .
Case Studies
- Anticancer Screening : A study evaluated the anticancer activity of a series of tetrahydrocinnolinone derivatives, revealing that specific substitutions on the piperidine ring significantly enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Testing : Another investigation assessed the antibacterial activity of synthesized piperidine derivatives against Salmonella typhi and Bacillus subtilis, indicating that modifications in the phenyl group substantially influenced efficacy .
- Neuroprotective Assays : Research focusing on neuroprotective properties demonstrated that certain derivatives could reduce neuronal cell death in models of oxidative stress by modulating reactive oxygen species (ROS) levels .
The biological activities of this compound can be attributed to several mechanisms:
- Interference with Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and apoptosis.
- Enzyme Interaction : By binding to active sites of specific enzymes like AChE, it can alter their activity, leading to therapeutic effects.
- Antioxidant Properties : Its structure allows for scavenging of free radicals, potentially mitigating oxidative damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
